3-Amino-5-methylpyridin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-2-5(7)6(9)8-3-4/h2-3H,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMWKBGTHYWHGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628117 | |
| Record name | 3-Amino-5-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52334-51-7 | |
| Record name | 3-Amino-5-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Pyridinone Scaffolds in Medicinal Chemistry and Chemical Biology
Pyridinone structures are a cornerstone in the field of medicinal chemistry, recognized for their versatile pharmacological properties. frontiersin.orgnih.gov These scaffolds are key components in a wide array of bioactive molecules and approved drugs, demonstrating their importance in drug discovery. frontiersin.orgrsc.org The pyridinone core, a six-membered ring with a nitrogen atom and a ketone group, can be readily functionalized at multiple positions. frontiersin.orgnih.gov This structural adaptability allows for the fine-tuning of a compound's physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capabilities, which are critical for effective interaction with biological targets. frontiersin.orgnih.gov
The ability of pyridinones to act as both hydrogen bond donors and acceptors enhances their capacity to bind to therapeutic targets like enzymes and receptors. frontiersin.orgresearchgate.net This has led to their incorporation into molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. frontiersin.orgnih.gov The structural versatility of the pyridinone scaffold makes it a "privileged" structure in drug design, meaning it is a recurring motif in successful drugs. rsc.org
The Rationale for In Depth Investigation into the Scientific Applications of 3 Amino 5 Methylpyridin 2 1h One
Strategic Approaches to the Synthesis of the this compound Core Structure
The construction of the this compound core relies on a series of strategic chemical transformations, including cyclization reactions to form the pyridinone ring, functional group interconversions to introduce the amino group, and regioselective installation of the methyl group.
Cyclization Reactions in the Formation of the Pyridinone Ring System
The formation of the pyridinone ring is a critical step in the synthesis of this compound. Intramolecular cyclization of suitably substituted acyclic precursors is a common and effective strategy. For instance, the cyclization of amides derived from β-enamino ketones can lead to the formation of substituted pyridin-2(1H)-ones. researchgate.net One approach involves the reaction of 2-cyanoacetamide (B1669375) with benzylideneacetone (B49655) in the presence of a base like potassium tert-butoxide to yield a 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one. researchgate.net Subsequent hydrolysis and further transformations can lead to the desired 3-amino substituted pyridinone.
Another versatile method involves the multicomponent condensation of malononitrile, an aldehyde, hydrogen sulfide, and a suitable halide, which proceeds through a series of reactions including Knoevenagel condensation and intramolecular cyclization to form a substituted pyridine-2-thiolate. nih.gov This intermediate can then be further manipulated to yield the target pyridinone. The yields of these cyclization reactions can be influenced by reaction conditions such as the choice of solvent, base, and temperature.
Table 1: Examples of Cyclization Reactions for Pyridinone Synthesis
| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Cyanoacetamide, Benzylideneacetone | Potassium tert-butoxide, DMSO | 3-Cyano-6-methyl-4-phenylpyridin-2(1H)-one | Not specified | researchgate.net |
| Malononitrile, Aldehyde, H₂S, Halide | Trimethylamine | Pyridine-2-thiolate intermediate | Not specified | nih.gov |
| N-(1-methyl-3-oxobut-1-en-1-yl)phenylacetamide | Potassium tert-butylate, THF | 4,6-Dimethyl-3-phenylpyridin-2(1H)-one | 53 | researchgate.net |
Functional Group Interconversions Leading to 3-Amino Substitution
Introducing the amino group at the 3-position of the pyridinone ring often requires strategic functional group interconversions. ub.edufiveable.mesolubilityofthings.com A common precursor is a 3-nitropyridin-2(1H)-one, which can be reduced to the corresponding 3-amino derivative. Various reducing agents can be employed for this transformation, with the choice depending on the presence of other functional groups in the molecule.
Alternatively, a Hofmann rearrangement of a 3-carboxamide substituted pyridin-2(1H)-one can be utilized. This reaction, typically carried out with a reagent like sodium hypobromite, converts the amide into a primary amine with one less carbon atom. researchgate.net Another approach involves the Curtius rearrangement, where an acyl azide (B81097) is converted to an isocyanate, which can then be hydrolyzed to the amine. fiveable.me
Table 2: Functional Group Interconversions for 3-Amino Group Introduction
| Precursor | Reagents and Conditions | Product | Key Transformation | Reference |
| 3-Nitropyridin-2(1H)-one | Reducing agent (e.g., H₂, Pd/C) | This compound | Nitro group reduction | solubilityofthings.com |
| 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxamide | Sodium hypobromite | 3-Amino-5-bromo-6-methyl-4-phenylpyridin-2(1H)-one | Hofmann rearrangement | researchgate.net |
| 3-Acyl azide pyridin-2(1H)-one | Heat or photolysis, then hydrolysis | 3-Aminopyridin-2(1H)-one | Curtius rearrangement | fiveable.me |
Regioselective Introduction of the Methyl Group at Position 5
Alternatively, methylation of a pre-formed pyridinone ring can be performed. However, this can sometimes lead to a mixture of isomers, making regiocontrol a significant challenge. The choice of methylating agent and reaction conditions is critical to achieving the desired selectivity. nih.gov For example, the methylation of an N-unsubstituted pyrazole (B372694) has been shown to yield a single N-methyl derivative under specific conditions. nih.gov
Synthesis of Structurally Modified this compound Derivatives
The core structure of this compound serves as a versatile scaffold for further derivatization, allowing for the exploration of structure-activity relationships in drug discovery programs.
Amidation and Alkylation Strategies at the Amino Moiety
The amino group at the 3-position is a key handle for introducing a wide range of substituents through amidation and alkylation reactions. Amidation is typically achieved by reacting the amino group with an acyl chloride or a carboxylic acid activated with a coupling agent. This allows for the introduction of various acyl groups, modifying the electronic and steric properties of the molecule. solubilityofthings.com
N-alkylation of the amino group can be accomplished using various alkylating agents, such as alkyl halides or through reductive amination with aldehydes or ketones. researchgate.netmonash.edu Hydrogen borrowing catalysis using iridium complexes has emerged as an efficient method for the N-alkylation of amino amides using alcohols, producing water as the only byproduct. researchgate.net
Derivatization at the Pyridinone Nitrogen (N-1 Position)
The nitrogen atom at the N-1 position of the pyridinone ring provides another site for structural modification. researchgate.net Alkylation at this position can be achieved using alkyl halides in the presence of a base. biosynth.com The choice of base and solvent can influence the efficiency of the reaction. This modification can impact the compound's physical and biological properties. Computational studies have been employed to understand the regioselectivity of N-substitution on pyridone intermediates, revealing that the nature of the nucleophile can dictate whether substitution occurs at the nitrogen or another position on the ring. researchgate.net
Substituent Modifications on the Pyridinone Ring
The strategic modification of substituents on the pyridinone ring is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's pharmacological profile. In the context of this compound analogues, these modifications are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Research has shown that introducing various substituents at different positions of the pyridinone ring can significantly impact biological activity. For instance, modifications at the C3, C4, and C6 positions have been identified as critical for the antiviral activity of certain pyridinone derivatives. nih.gov Similarly, the introduction of heteroaryl substituents at the C-5 position of the phenyl ring and the C-1 position of the amide in N-phenyl-6-oxo-1,6-dihydropyridine-3-carboxamides has been shown to enhance their antagonistic activity against WDR5-MLL1 interaction. nih.gov
A notable example involves the development of potent influenza PA endonuclease inhibitors, where adding substituents at the 4'-position of the N-inserted phenyl ring or the 6-position of the pyridinone led to a marked increase in potency. nih.gov Furthermore, in the pursuit of anti-HIV agents, systematic optimization of 3-iodo-4-phenoxypyridinone and its thio-analogues revealed that azole substituents at the C5-methyl position conferred better potency. nih.gov
The table below summarizes the impact of various substituent modifications on the biological activity of pyridinone derivatives, based on findings from the literature.
| Modification Site | Substituent Type | Observed Effect on Biological Activity |
| C3, C4, C6 | Various | Crucial for antiviral activity |
| C5-aryl group | Mono-substituted aryl rings | Favored over di-substituted rings for anti-tubercular activity nih.gov |
| C5-aryl group | 4-fluorophenyl | Showed potent anti-tubercular activity nih.gov |
| C6 position | Additional substitution/extension | Tolerated and can lead to increased potency nih.gov |
Palladium-Catalyzed Coupling Reactions in Derivative Synthesis
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering a versatile and efficient means of forming carbon-carbon and carbon-heteroatom bonds. These reactions are particularly valuable in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients, including derivatives of this compound.
The Suzuki-Miyaura cross-coupling reaction, for example, is widely used for its tolerance of a broad range of functional groups and its typically high yields. sigmaaldrich.com It has been successfully employed in the synthesis of highly substituted bipyridines and pyrazinopyridines by reacting pyridylboronic acids with heteroaryl halides bearing a primary amine group, without the need for protecting groups. nih.gov This highlights the robustness of palladium catalysis in constructing complex heterocyclic systems.
In another application, palladium catalysis has been used to facilitate the desulfinylative cross-coupling of pyridine-2-sulfinates with aryl bromides and chlorides. sigmaaldrich.com This method provides access to medicinally relevant linked pyridine-heterocycle building blocks, which can be challenging to synthesize using traditional methods. sigmaaldrich.com
Furthermore, palladium-catalyzed C-H/C-H cross-coupling of pyridine (B92270) N-oxides with various heterocycles has been developed, offering a regioselective and efficient route to unsymmetrical biheteroaryl molecules. rsc.orgnih.gov The use of pyridine N-oxides is advantageous as it activates the pyridine ring towards substitution, which can be followed by deoxygenation to yield the desired pyridine derivative. researchgate.net
The following table outlines various palladium-catalyzed coupling reactions used in the synthesis of pyridinone derivatives.
| Reaction Type | Coupling Partners | Catalyst/Reagents | Key Features |
| Suzuki-Miyaura Coupling | Pyridylboronic acids and heteroaryl halides with a primary amine | Palladium catalyst | No need for protection/deprotection of the amine group nih.gov |
| Desulfinylative Coupling | Pyridine-2-sulfinates and aryl halides | Palladium catalyst | Utilizes bench-stable, solid sulfinate reagents sigmaaldrich.com |
| C-H/C-H Cross-Coupling | Pyridine N-oxides and five-membered heterocycles | Pd(OAc)₂, Ag₂CO₃ | Provides an efficient and regioselective synthesis of biheteroaryl molecules rsc.orgnih.gov |
| Cross-Coupling | Pyridine N-oxide derivatives and Indole derivatives | Pd(OAc)₂, Ag₂CO₃, PivOH, TBAB | Enables direct C-H functionalization of both coupling partners researchgate.net |
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to minimize environmental impact and enhance sustainability. unibo.it For the synthesis of this compound and its analogues, this involves the use of environmentally benign solvents, reduction of waste, and the development of more atom-economical processes. rsc.org
One approach to a greener synthesis of a related compound, 4-amino-5-methylpyridin-2(1H)-one, involves a two-step process starting from 2-chloro-5-methyl-4-nitropyridine-1-oxide. google.com The first step is a hydrogenation over a platinum catalyst to produce 2-chloro-5-methyl-4-pyridinamine. The subsequent reaction with potassium hydroxide (B78521) in methanol (B129727) under pressure yields the final product. google.com This method aims to be industrially scalable, cost-effective, and avoids large excesses of solvents. google.com
The development of sustainable synthetic methods often focuses on the valorization of renewable resources. rsc.org While not directly reported for this compound, general strategies in green amine synthesis, such as reductive amination and hydroamination, using bio-based starting materials, are being explored. rsc.org These approaches aim to create fully sustainable manufacturing processes for amine-containing compounds. rsc.org
The key aspects of a reported greener synthesis for a related pyridinone are highlighted in the table below.
| Synthetic Step | Reactants | Catalyst/Reagents | Solvent | Key Sustainability Feature |
| Hydrogenation | 2-chloro-5-methyl-4-nitropyridine-1-oxide | Platinum catalyst | Not specified | Formation of a key intermediate google.com |
| Cyclization | 2-chloro-5-methyl-4-pyridinamine | Potassium hydroxide | Methanol | Use of a more environmentally friendly reagent and potential for industrial scale-up google.com |
Impact of Substituents at the Amino Group on Biological Activity
The amino group at the C3 position is a critical site for chemical modification and a key determinant of the molecule's interaction with biological targets. Research indicates that substitutions at this position can significantly modulate the pharmacological profile of the parent compound.
Modifications of the 3-amino group, including its substitution with various alkylamino and arylmethylamino moieties, have been explored to probe the steric and electronic requirements of target binding sites. While specific data on this compound is limited, general SAR principles for pyridine derivatives suggest that the size and nature of these substituents are crucial. For instance, the introduction of bulky groups can sometimes lead to lower antiproliferative activity, suggesting a sterically constrained binding pocket for some targets. nih.gov Conversely, in other contexts, larger groups may be tolerated or even beneficial if they can form additional favorable interactions. The goal of such substitutions is often to balance potency with physicochemical properties like solubility and cell permeability.
Attaching heterocyclic rings to the 3-amino group represents a common strategy to enhance biological activity and explore new chemical space. mdpi.comopenmedicinalchemistryjournal.com Nitrogen-containing heterocycles are prevalent in medicinal chemistry due to their ability to form hydrogen bonds and their favorable pharmacokinetic properties. nih.gov For example, studies on related 2-aminopyridine (B139424) scaffolds have shown that introducing a piperazinylphenyl moiety via Suzuki coupling can lead to potent and selective inhibitors of certain kinases. acs.org The addition of such groups can provide new vectors for interaction with the target protein, potentially increasing both potency and selectivity. acs.org
| Scaffold/Analogue Class | Modification at Amino Group | Observed Impact on Activity | Reference |
|---|---|---|---|
| Pyridine Derivatives | Addition of NH₂ groups | Can have inverse effects depending on the overall structure. nih.gov | nih.gov |
| 3,5-diaryl-2-aminopyridines | Introduction of a piperazinylphenyl group | Furnished target compounds with potential for increased potency. acs.org | acs.org |
| General Heterocycles | Incorporation of pyridine-fused heterocycles | Attracts attention for effective and widespread biological properties. mdpi.com | mdpi.com |
Role of the Methyl Group at Position 5 on SAR
The methyl group at the C5 position of the pyridinone ring plays a significant role in defining the molecule's SAR profile. While it may appear to be a simple substituent, it can influence the compound's properties in several ways:
Steric Influence : It can dictate the preferred conformation of adjacent substituents and influence how the molecule fits into a protein's binding site.
Electronic Effects : As an electron-donating group, it can modulate the electron density of the pyridine ring, which can affect ring pKa and the strength of hydrogen bonds formed by the ring nitrogen or keto group.
In broader studies of pyridine derivatives, the position and electronic nature of substituents are known to be critical for antiproliferative activity. nih.gov For example, in related tetrahydro pyridine derivatives, electron-donating substituents have been shown to correlate with strong anti-inflammatory effects. openmedicinalchemistryjournal.com The C5-methyl group on the this compound scaffold is thus a key feature that fine-tunes its electronic and steric profile for biological interactions.
Conformational Preferences and Their Correlation with Biological Responses
The three-dimensional shape of a molecule is paramount for its ability to recognize and bind to a biological target. The this compound core is largely planar. researchgate.net Crystal structure analysis of the related 2-amino-5-methylpyridinium cation shows it to be essentially planar. researchgate.net This planarity can be favorable for stacking interactions, such as π-π stacking with aromatic residues in a binding site. researchgate.net
Furthermore, the molecule's conformation can be stabilized by intramolecular hydrogen bonds, which can pre-organize the ligand into a bioactive conformation suitable for receptor binding. mdpi.com For example, a hydrogen bond between the 3-amino group and the 2-keto group could influence the molecule's shape. Upon binding, the protonation state can also alter geometry; proton transfer to the ring nitrogen in 2-amino-5-methylpyridine (B29535) was found to widen the C2-N1-C1 bond angle, demonstrating conformational flexibility that could be important for biological activity. researchgate.net
Analysis of Hydrogen Bonding Networks and Lipophilic Interactions in Ligand-Target Binding
Successful ligand-target binding is a result of a combination of stabilizing forces, primarily hydrogen bonds and lipophilic (hydrophobic) interactions. researchgate.netnih.gov The this compound structure is well-equipped to participate in these interactions.
Hydrogen Bonding : The molecule possesses multiple sites for hydrogen bonding. The N1-H group and the C3-amino group act as hydrogen bond donors, while the C2-carbonyl oxygen is a strong hydrogen bond acceptor. researchgate.net These interactions are crucial for achieving binding specificity and correctly orienting the ligand within the active site. researchgate.net The N-H⋯O type interaction, which is possible for this compound, is the most frequently observed hydrogen bond in protein-ligand complexes. mdpi.com Crystal structure studies confirm that the protonated ring nitrogen and the 2-amino group readily form intermolecular N-H⋯O hydrogen bonds with acceptor groups. researchgate.net
Lipophilic Interactions : These interactions, driven by the displacement of water molecules, are key for stabilizing the ligand within the binding pocket and contribute significantly to binding affinity. researchgate.netnih.gov The C5-methyl group provides a key lipophilic contact point. Further hydrophobic character can be introduced through substitutions on the C3-amino group, such as with arylmethyl moieties. Optimizing the interplay between hydrogen bonding and hydrophobic interactions is a central theme in drug design. nih.gov
| Interaction Type | Structural Origin on this compound | Role in Ligand-Target Binding | Reference |
|---|---|---|---|
| Hydrogen Bond Donor | N1-H, C3-NH₂ | Contributes to binding specificity and correct orientation. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Hydrogen Bond Acceptor | C2=O | Forms specific interactions with donor groups on the protein target. researchgate.net | researchgate.net |
| Lipophilic/Hydrophobic Interaction | C5-CH₃, potential substituents | Enhances binding affinity and stabilizes the ligand in the binding pocket. researchgate.netnih.gov | researchgate.netnih.gov |
| π-π Stacking | Pyridinone Ring | Can form stabilizing interactions with aromatic amino acid residues. researchgate.net | researchgate.net |
Strategies for Enhancing Potency and Selectivity Based on SAR Insights
The insights gained from SAR studies provide a rational basis for designing next-generation analogues with improved potency and selectivity. Key strategies include:
Scaffold Hopping and Morphing : Based on an understanding of the required pharmacophore, the core pyridinone ring can be morphed into other monocyclic systems, such as pyrimidinones, to discover novel intellectual property with enhanced properties. nih.gov
Targeted Substitutions : SAR studies on related scaffolds have shown that specific substitutions can drastically improve activity. For example, adding a meta-substituent to an aromatic ring attached to the core can be necessary for activity, while an additional small para-substituent (like F or OMe) is often well-tolerated. mdpi.com
Balancing Lipophilicity and Potency : A key strategy involves optimizing lipophilic efficiency (LipE). This can be achieved by making modifications that increase potency without a disproportionate increase in lipophilicity. For instance, replacing a simple alkyl group with a sulphonamide or carbamate (B1207046) has proven effective in other heterocyclic series. mdpi.com
Exploiting Bioisosterism : Replacing certain functional groups with bioisosteres can maintain or improve activity while modulating other properties like metabolism or solubility. For example, analysis of pyridine derivatives has shown that adding hydroxyl (-OH) or methoxy (B1213986) (-OMe) groups can enhance antiproliferative activity. nih.gov
By systematically applying these strategies, chemists can navigate the complex landscape of SAR to develop analogues of this compound that are finely tuned for a specific biological target.
Biological Activities and Therapeutic Potential of 3 Amino 5 Methylpyridin 2 1h One and Its Derivatives
Antimicrobial Properties and Efficacy Against Pathogens
Derivatives of 3-Amino-5-methylpyridin-2(1H)-one have been investigated for their ability to combat various pathogenic microorganisms, including bacteria and fungi.
Studies have shown that derivatives of the 3-aminopyridin-2(1H)-one scaffold possess moderate antibacterial activity. For instance, certain pyridine (B92270) derivatives demonstrated efficacy against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The mechanism of action for these compounds was suggested to involve the disruption of the bacterial membrane's integrity, which ultimately leads to cell lysis.
Further research into related structures has identified specific derivatives with notable antibacterial effects. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed strong antibacterial activity against several Gram-positive bacteria, including S. aureus, S. pneumonia, E. faecalis, B. subtilis, and S. xylosus, with minimum inhibitory concentrations (MICs) comparable to the antibiotic linezolid. nih.gov The introduction of a fluorine atom into the structure was found to significantly enhance antibacterial activity. nih.gov Additionally, studies on 2-amino-5-substituted pyridine derivatives have confirmed that the pyridine ring itself contributes to bactericidal activity. researchgate.net One study also noted that derivatives of this compound displayed selective activity against Chlamydia trachomatis.
Table 1: Antibacterial Activity of Selected Pyridine Derivatives This table is interactive. Click on the headers to sort.
| Compound Class | Target Bacteria | Activity Noted | Source |
|---|---|---|---|
| Pyridine derivatives | Escherichia coli, Pseudomonas aeruginosa (Gram-negative) | Moderate antibacterial activity | |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | S. aureus, S. pneumonia, E. faecalis, B. subtilis, S. xylosus (Gram-positive) | Strong activity, comparable to linezolid | nih.gov |
| This compound derivatives | Chlamydia trachomatis | Selective activity | |
| 2-Amino-5-substituted pyridine derivatives | Phytopathogenic bacteria | Bactericidal activity | researchgate.net |
The antifungal potential of this chemical family has also been explored. Research on 2-amino-5-substituted pyridine derivatives indicated that they possess fungicidal properties against various phytopathogenic fungi. researchgate.net The study highlighted that substitutions on the pyridine ring are crucial, with certain positions yielding more notable fungicidal effects. researchgate.net Similarly, synthesized 3-Methyl-2-pyrazolin-5-one derivatives were tested against Candida albicans, showing that pyrazolone (B3327878) structures are a source of antifungal agents. researchgate.net
Other studies have focused on different heterocyclic derivatives to understand the mechanisms of antifungal action. For example, inhibitors of the l-methionine (B1676389) biosynthesis pathway have been identified as potential antifungal targets. nih.gov Specifically, the enzyme homoserine dehydrogenase (Hom6p) is effectively inhibited by certain compounds, leading to antifungal effects against C. albicans, C. tropicalis, and C. glabrata. nih.gov
Anticancer and Cytotoxic Activities
The development of novel anticancer agents is a primary focus of medicinal chemistry, and this compound derivatives have shown considerable promise in this area. nih.gov Their activity is often attributed to the inhibition of key cellular processes involved in cancer cell proliferation and survival. nih.gov
Protein kinases are critical regulators of cell cycle progression and signal transduction, and their deregulation is a hallmark of many cancers. nih.gov Consequently, they are attractive targets for therapeutic intervention. nih.govebi.ac.uk
Screening of a 3-aminopyridin-2-one based fragment library led to the identification of potent inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1) and the Aurora kinase family, both of which are key players in mitosis. nih.govebi.ac.uk Two derivatives, 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one and 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one , were identified as ligand-efficient inhibitors of these kinases. nih.govebi.ac.uk The parent fragment, 3-aminopyridin-2-one , showed modest inhibitory activity against Aurora A kinase. nih.gov
In a related study, a new class of compounds based on a 3-cyano-6-(5-methyl-3-pyrazoloamino) pyridine structure was developed as a dual inhibitor of Aurora kinase and tubulin polymerization. nih.gov One compound from this series demonstrated excellent selectivity for Aurora kinases over a panel of 66 other kinases. nih.gov
Table 2: Kinase Inhibition by 3-Aminopyridin-2(1H)-one Derivatives This table is interactive. Click on the headers to sort.
| Compound | Target Kinase(s) | Key Finding | Source |
|---|---|---|---|
| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one | MPS1, Aurora Kinases | Ligand efficient inhibitor | nih.govebi.ac.uk |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1, Aurora Kinases | Ligand efficient inhibitor | nih.govebi.ac.uk |
| 3-aminopyridin-2-one (parent fragment) | Aurora A | 58% inhibition at 100 µM | nih.gov |
| 3-cyano-4-methyl-6-(5-methyl-3-pyrazoloamino)-pyridine derivative (Compound 3g) | Aurora Kinases | Dual inhibitor of Aurora kinase and tubulin polymerization | nih.gov |
The cytotoxic effects of this compound derivatives have been evaluated against a variety of human cancer cell lines. One study demonstrated that the parent compound exhibited significant antiproliferative activity against MDA-MB-231 (triple-negative breast cancer) and HeLa (cervical cancer) cells, with IC₅₀ values ranging from 6.25 µM to 50 µM.
A novel series of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives were synthesized and identified as potent tubulin polymerization inhibitors. nih.gov The standout compound, SKLB0533 , showed remarkable antitumor activity against seven different colorectal carcinoma (CRC) cell lines, including HCT116, with IC₅₀ values between 44.5 nM and 135.5 nM. nih.gov This compound was also found to induce apoptosis and arrest the cell cycle at the G2/M phase in CRC cells. nih.gov
Furthermore, amino acid conjugates of aminopyridine have been tested against ovarian cancer cell lines. nih.gov One derivative, in particular, proved to be the most active compound in both parent (A2780) and cisplatin-resistant (A2780CISR) ovarian cancer cells, with IC₅₀ values of 15.57 µM and 11.52 µM, respectively. nih.gov
Table 3: Cytotoxic Activity of 3-Aminopyridin-2(1H)-one Derivatives Against Cancer Cell Lines This table is interactive. Click on the headers to sort.
| Derivative Class/Compound | Cancer Cell Line(s) | Cancer Type | IC₅₀ Value | Source |
|---|---|---|---|---|
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 6.25 - 50 µM | |
| This compound | HeLa | Cervical Cancer | 6.25 - 50 µM | |
| SKLB0533 | Colorectal Carcinoma (7 lines, e.g., HCT116) | Colorectal Cancer | 44.5 - 135.5 nM | nih.gov |
| Aminopyridine-amino acid conjugate (S3c) | A2780 | Ovarian Cancer | 15.57 µM | nih.gov |
| Aminopyridine-amino acid conjugate (S3c) | A2780CISR (cisplatin-resistant) | Ovarian Cancer | 11.52 µM | nih.gov |
Antiviral Activities, Including HIV-1 Reverse Transcriptase Inhibition
A significant area of investigation for 3-aminopyridin-2(1H)-one derivatives has been their potential as antiviral agents, particularly as inhibitors of the human immunodeficiency virus type 1 (HIV-1). nih.govumt.edu Research has focused on their role as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The HIV-1 reverse transcriptase (RT) enzyme is crucial for the viral life cycle, and its inhibition is a major strategy in antiretroviral therapy. mdpi.commdpi.com
A series of non-nucleoside 3-aminopyridin-2(1H)-one derivatives were synthesized and evaluated for their ability to inhibit HIV-1 RT. nih.gov Several analogues proved to be highly potent and selective, with in vitro IC₅₀ values as low as 19 nM in enzymatic assays. nih.gov Two compounds from this series, 3-[[(4,7-dimethylbenzoxazol-2-yl)methyl]-amino]-5-ethyl-6-methylpyridin-2(1H)-one (L-697,639) and its 4,7-dichloro analogue (L-697,661) , were particularly effective. nih.gov They inhibited the spread of HIV-1 infection by 95% in MT4 cell culture at concentrations of 25-50 nM and were subsequently selected for clinical trials. nih.gov
Another study identified 3-[N-[(5-ethyl-2-methoxy-6-methyl-3-pyridyl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one as a potent HIV-1 RT inhibitor that was also selected for clinical evaluation. umt.edu These findings underscore the potential of the 3-aminopyridin-2(1H)-one scaffold in the development of new antiviral drugs. nih.govumt.edu
Table 4: Activity of 3-Aminopyridin-2(1H)-one Derivatives Against HIV-1 This table is interactive. Click on the headers to sort.
| Compound | Target | Activity/Potency | Key Finding | Source |
|---|---|---|---|---|
| L-697,639 | HIV-1 Reverse Transcriptase | IC₅₀ as low as 19 nM (enzyme assay) | Selected for clinical trials | nih.gov |
| L-697,661 | HIV-1 Reverse Transcriptase | 95% inhibition of viral spread at 25-50 nM (cell culture) | Selected for clinical trials | nih.gov |
| 3-[N-[(5-ethyl-2-methoxy-6-methyl-3-pyridyl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one | HIV-1 Reverse Transcriptase | Potent inhibitor | Selected for clinical evaluation | umt.edu |
Antioxidant Properties and Reactive Oxygen Species Scavenging
The antioxidant potential of this compound and its derivatives has been a subject of scientific investigation. Antioxidants are crucial for mitigating the damaging effects of reactive oxygen species (ROS), which are highly reactive molecules generated during normal metabolic processes. rsc.org Excessive ROS can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases. rsc.org
Derivatives of pyridin-2(1H)-one have demonstrated significant antioxidant activity. For instance, certain 3-acetylpyridin-2(1H)-one derivatives have shown stronger antioxidant effects than the well-known antioxidant ascorbic acid, exhibiting a high capacity for scavenging DPPH and hydroxyl radicals. researchgate.net The antioxidant capabilities of these compounds are often attributed to the presence of specific structural features, such as carbonyl and amine groups, which can participate in electron-donating reactions to neutralize free radicals. researchgate.net
The exploration of pyridine derivatives has revealed that their antioxidant activity is a recurring theme. niscpr.res.in For example, various 2-aminopyridine (B139424) derivatives have been reported to possess antioxidant properties, among other biological activities. niscpr.res.in The ability of these compounds to act as radical scavengers is a key aspect of their therapeutic potential. nih.gov The development of novel antioxidant molecules is an active area of research, with a focus on synthesizing compounds that can effectively counteract oxidative stress. nih.govmdpi.com Thiazolo[4,5-b]pyridine derivatives have also been synthesized and evaluated for their antioxidant properties, with some compounds showing promising results in protecting DNA from oxidative damage. nih.govpensoft.net
The following table summarizes the antioxidant activities of selected pyridine and pyrazolone derivatives:
| Compound/Derivative Class | Antioxidant Activity | Reference |
| 3-Acetylpyridin-2(1H)-one derivatives | Stronger than ascorbic acid; high DPPH and hydroxyl radical scavenging | researchgate.net |
| 2-Aminopyridine derivatives | Possess antioxidant properties | niscpr.res.in |
| Edaravone (B1671096) (a pyrazolone) | Free radical scavenger | mdpi.com |
| Thiazolo[4,5-b]pyridine derivatives | Antioxidant properties, DNA protection | nih.govpensoft.net |
Neurotropic, Antidiabetic, Hemorheological, and Cytoprotective Effects
The structural motif of this compound is found within a diverse range of biologically active molecules, suggesting its potential for broad therapeutic applications, including neurotropic, antidiabetic, hemorheological, and cytoprotective effects.
Neurotropic Effects: Adenosine (B11128) receptors, particularly the A1 subtype, are significant targets for the treatment of neurological conditions like epilepsy. nih.gov The neuroprotective effects of adenosine are partly mediated by the stimulation of these receptors. nih.gov Research into thieno[2,3-b]pyridine (B153569) derivatives has been pursued with the goal of developing potent and selective A1 adenosine receptor agonists for potential use in neurological diseases. nih.gov
Antidiabetic Effects: The inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion, is a validated strategy for managing diabetes. nih.gov Novel 1,3,5-trisubstituted-2-thioxoimidazolidin-4-one analogues have been synthesized and shown to exhibit considerable inhibitory activity against both of these enzymes, highlighting their potential as antidiabetic agents. nih.gov The thiohydantoin scaffold, in particular, has been identified as a promising class of α-glucosidase inhibitors. nih.gov
Hemorheological and Cytoprotective Effects: While direct studies on the hemorheological effects of this compound are not extensively documented in the provided context, the cytoprotective actions of related compounds are noteworthy. For instance, the radical scavenger edaravone has been shown to produce a cytotoxic substance when combined with a pterin (B48896) derivative, leading to intracellular reactive oxygen species generation and cell death. nih.gov This indicates a complex interplay of cytoprotective and cytotoxic potential depending on the molecular context. Furthermore, the ability of certain pyrazolopyridine derivatives to protect DNA from damage induced by substances like bleomycin (B88199) underscores their cytoprotective potential. nih.gov
The following table provides a summary of the therapeutic potential of related compounds:
| Therapeutic Area | Target/Mechanism | Compound Class/Derivative | Reference |
| Neuroprotection | A1 Adenosine Receptor Agonism | Thieno[2,3-b]pyridines | nih.gov |
| Antidiabetic | α-Amylase and α-Glucosidase Inhibition | 1,3,5-Trisubstituted-2-thioxoimidazolidin-4-ones | nih.gov |
| Cytoprotection | DNA Protection | Pyrazolopyridine derivatives | nih.gov |
Anti-inflammatory Potential
The pyridine nucleus is a common scaffold in molecules exhibiting anti-inflammatory properties. nih.gov Various derivatives of pyridine have been investigated for their potential to mitigate inflammatory processes.
The anti-inflammatory activity of flavonoids, many of which contain heterocyclic rings, is well-established. mdpi.com These compounds can inhibit pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase, as well as modulate signaling pathways such as NF-κB and MAPK. mdpi.com For example, certain oxime derivatives have demonstrated anti-inflammatory effects comparable to established drugs like dexamethasone (B1670325) and diclofenac (B195802) in animal models. mdpi.com Specifically, some adamantane-containing oximes and (Z)-(2-carbethoxyamino-4-methyl-1,3-thiazol-5-yl)-(4-methylphenyl)methanone oxime have shown notable anti-inflammatory activity. mdpi.com
Furthermore, some thiazolo[3,2-a]pyrimidine derivatives have been synthesized and shown to possess anti-inflammatory activities. mdpi.com The development of fused pyridine derivatives as anti-inflammatory agents is an active area of research. mdpi.com
The following table summarizes the anti-inflammatory potential of related compounds:
| Compound/Derivative Class | Mechanism/Target | Reference |
| Flavonoids | Inhibition of COX-2, lipoxygenase, NF-κB, MAPK pathways | mdpi.com |
| Oxime derivatives | Comparison to dexamethasone and diclofenac | mdpi.com |
| Thiazolo[3,2-a]pyrimidine derivatives | Anti-inflammatory activities | mdpi.com |
| Fused pyridine derivatives | Identified as potent anti-inflammatory agents | mdpi.com |
Other Reported Biological Activities (e.g., DNA Gyrase Inhibition, Topoisomerase I Inhibition)
Beyond the aforementioned properties, derivatives of the pyridin-2(1H)-one scaffold have been implicated in the inhibition of essential enzymes involved in DNA replication and topology, such as DNA gyrase and topoisomerases.
DNA Gyrase Inhibition: DNA gyrase is a crucial bacterial enzyme and a validated target for antibiotics. nih.gov It plays a vital role in maintaining DNA topology during replication. nih.gov Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death. nih.gov Pyrrolamide derivatives have been identified as inhibitors of DNA gyrase, with some compounds showing antibacterial activity. nih.gov Additionally, YacG, a protein found in many proteobacteria, acts as an endogenous inhibitor of DNA gyrase. nih.gov The binding of these inhibitors to the GyrB subunit of the enzyme is a key aspect of their mechanism of action. nih.govnih.gov
Topoisomerase I/II Inhibition: Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA. nih.gov Inhibition of these enzymes can lead to DNA damage and cell death, making them attractive targets for anticancer drugs. medchemexpress.com Certain compounds have been identified as dual inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). medchemexpress.com These inhibitors can intercalate into DNA, alter its topology, and induce apoptosis, often through the inhibition of signaling pathways like PI3K/Akt/mTOR. medchemexpress.com
The following table details other reported biological activities:
| Biological Activity | Target Enzyme | Inhibitor Class/Compound | Reference |
| DNA Gyrase Inhibition | DNA Gyrase (GyrB subunit) | Pyrrolamides, YacG protein | nih.govnih.gov |
| Topoisomerase I/II Inhibition | Topoisomerase I and II | Dual Topo I/II inhibitors | medchemexpress.com |
Mechanism of Action Elucidation for 3 Amino 5 Methylpyridin 2 1h One Derivatives
Identification of Specific Molecular Targets and Binding Partners
The pyridinone scaffold is a versatile structure found in numerous biologically active compounds. ontosight.ai Derivatives of 3-amino-5-methylpyridin-2(1H)-one have been investigated for their potential to interact with a range of molecular targets, including enzymes and receptors. ontosight.ai For instance, certain pyridinone derivatives have shown affinity for G-protein coupled receptors (GPCRs), such as adenosine (B11128) receptors. nih.gov
Research into related aminopyridine structures has revealed specific molecular targets. For example, some 2-aminopyridine (B139424) derivatives are known to interact with enzymes involved in peptide synthesis. cphi-online.com Additionally, derivatives of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one have been synthesized and evaluated for their anti-inflammatory potential through molecular docking studies, suggesting interactions with enzymes like cyclooxygenase (COX). researchgate.net The biological activity of these compounds is often attributed to their ability to inhibit specific enzymes or modulate receptor activity, thereby affecting various metabolic and signaling pathways.
The following table summarizes some of the potential molecular targets for derivatives of this compound based on studies of related compounds.
| Compound Class | Potential Molecular Target(s) | Therapeutic Area |
| Aminopyridine Derivatives | Enzymes (e.g., for peptide synthesis) | Not specified |
| 3-Amino-6-methyl-4-phenylpyridin-2(1H)-one Derivatives | Cyclooxygenase (COX) | Anti-inflammatory |
| Amino-3,5-dicyanopyridine Derivatives | Adenosine A1 Receptors | Epilepsy |
Analysis of Ligand-Receptor Interactions and Binding Modes
The interaction between a ligand, such as a this compound derivative, and its receptor is a critical determinant of its biological effect. The amino group at the 3-position and the methyl group at the 5-position of the pyridinone core are key features that can participate in various types of chemical reactions, including substitution, which allows for the synthesis of a wide array of derivatives with potentially different binding affinities and selectivities.
The binding of these compounds to their targets can involve a variety of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the amino group can act as a hydrogen bond donor, while the pyridinone ring can engage in pi-stacking interactions with aromatic residues in the binding pocket of a protein.
Computational methods, such as molecular docking, are often employed to predict the binding modes of these ligands. researchgate.net These studies can provide valuable insights into the specific amino acid residues involved in the interaction and can guide the design of new analogs with improved binding characteristics. For instance, in the case of amino-3,5-dicyanopyridine derivatives targeting adenosine A1 receptors, molecular modeling can help to understand how substitutions on the pyridine (B92270) ring affect binding affinity and selectivity. nih.gov
Enzymatic Inhibition Kinetics and Molecular Inhibition Profiles
Many derivatives of this compound exert their biological effects through the inhibition of specific enzymes. The study of enzymatic inhibition kinetics is essential to characterize the potency and mechanism of these inhibitors. Key parameters determined in these studies include the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
The molecular inhibition profile of a compound describes its selectivity for a particular enzyme over others. A favorable inhibition profile is one where the compound is highly potent against its intended target with minimal off-target effects. For example, rabeprazole, a proton pump inhibitor, works by irreversibly binding to the H+/K+ ATPase (proton pump) in gastric parietal cells. wikipedia.org This specific, covalent interaction leads to a long-lasting inhibition of gastric acid secretion. wikipedia.org
While specific enzymatic inhibition data for this compound itself is not extensively detailed in the provided results, the general mechanism of action for related pyridinone derivatives often involves enzyme inhibition.
Cellular Pathway Modulation by this compound Analogues
The interaction of this compound analogues with their molecular targets can lead to the modulation of various cellular signaling pathways. For instance, if the target is a receptor kinase, its inhibition can block downstream signaling cascades that are crucial for cell growth, proliferation, and survival.
The antiproliferative effects observed with some pyridinone derivatives are thought to be mediated by their ability to induce apoptosis (programmed cell death) by disrupting the cell cycle. This can occur through the modulation of key regulatory proteins in the cell cycle machinery.
Furthermore, the interaction of aminopyridine derivatives with adenosine receptors can influence a multitude of cellular processes, as adenosine signaling is involved in neurotransmission, inflammation, and cardiovascular function. nih.gov By acting as agonists or antagonists at these receptors, this compound analogues could potentially modulate these pathways for therapeutic benefit.
Computational and Theoretical Investigations of 3 Amino 5 Methylpyridin 2 1h One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic properties, which are fundamental to understanding a molecule's reactivity and stability. For 3-Amino-5-methylpyridin-2(1H)-one, DFT calculations would provide a foundational understanding of its chemical behavior.
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. materialsciencejournal.org A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. materialsciencejournal.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich parts of the molecule, such as the amino group and the pyridinone ring, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed across the conjugated system of the ring, highlighting areas susceptible to nucleophilic attack. wuxiapptec.com
Table 1: Illustrative Frontier Orbital Properties of a Heterocyclic Compound This table illustrates typical data obtained from a DFT analysis of a heterocyclic molecule, showing the distribution and energy levels of frontier orbitals. Specific data for this compound is not available.
| Molecular Orbital | Energy (eV) | Primary Localization | Implied Reactivity |
| HOMO | -6.2 | Amino Group, Pyridine (B92270) Ring | Site for electrophilic attack |
| LUMO | -1.5 | Pyridinone Ring System | Site for nucleophilic attack |
| HOMO-LUMO Gap | 4.7 | - | Indicator of chemical stability |
This is a conceptual table for illustrative purposes.
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the total electrostatic potential on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species. The map uses a color spectrum to indicate charge distribution: red typically signifies regions of negative electrostatic potential (rich in electrons, prone to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green and yellow represent areas that are relatively neutral.
For this compound, an MEP map would likely show a region of strong negative potential (red) around the carbonyl oxygen atom due to the presence of lone pair electrons and its high electronegativity. The nitrogen of the amino group would also exhibit negative potential. Conversely, the hydrogen atoms of the amino group and the N-H group of the pyridinone ring would be expected to show positive potential (blue), identifying them as potential hydrogen bond donors.
Molecular Docking Studies for Predicting Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds against a protein target to identify potential drug candidates.
After predicting the pose of a ligand in a protein's active site, a scoring function is used to estimate the binding affinity—the strength of the interaction between the ligand and the protein. Scores are typically expressed in units of energy (e.g., kcal/mol), with lower (more negative) values indicating a stronger, more favorable interaction. alliedacademies.org These scores allow for the ranking of different compounds based on their predicted potency.
While no specific docking studies have been published for this compound, such an analysis would involve docking it into the active site of a relevant biological target (e.g., a kinase or other enzyme) and calculating its binding score to predict its inhibitory potential.
Table 2: Example of Molecular Docking Results for a Ligand Against a Protein Target This table is an example of how docking results are typically presented, showing binding scores for different compounds. This data is not for this compound.
| Compound | Target Protein | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |
| Ligand A | Kinase XYZ | -9.5 | 45 nM |
| Ligand B | Kinase XYZ | -8.2 | 250 nM |
| Ligand C | Kinase XYZ | -7.1 | 1.5 µM |
Source: Illustrative data based on typical molecular docking outputs. alliedacademies.org
Beyond predicting binding affinity, docking simulations provide detailed insights into the specific interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, ionic bonds, and pi-pi stacking. researchgate.net Identifying the key amino acid residues in the protein's binding pocket that form these interactions is critical for understanding the mechanism of action and for designing more potent and selective inhibitors. alliedacademies.org
A docking study of this compound would likely reveal key interactions such as hydrogen bonds formed by its amino group (donor) and carbonyl oxygen (acceptor) with polar residues in a target's active site. The methyl group could engage in hydrophobic interactions, and the pyridine ring could participate in pi-pi stacking with aromatic residues like phenylalanine or tyrosine.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the physical movements of atoms and molecules over time, providing a deeper understanding of the conformational flexibility of the complex and the stability of the binding interactions. ambeed.com
An MD simulation of the this compound-protein complex would begin with the best-scoring pose from molecular docking. The simulation would then track the movements of the system over a set period (typically nanoseconds to microseconds). Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed. A stable RMSD for the ligand and key protein residues over time suggests a stable binding mode. RMSF analysis highlights which parts of the protein are flexible and which are rigid upon ligand binding. nih.gov Such simulations are essential for validating the stability of computationally predicted binding poses and ensuring that the key interactions observed in docking are maintained over time. No specific MD simulation studies for this compound have been identified in the searched literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or "descriptors," that are most influential in determining the activity of the molecules, QSAR models can be used to predict the activity of new, unsynthesized compounds.
For pyridinone and its derivatives, QSAR studies are instrumental in optimizing their therapeutic potential. For instance, in the context of anticancer research, QSAR models have been developed for pyridine and bipyridine derivatives to predict their half-maximal inhibitory concentration (IC50) against various cancer cell lines. chemrevlett.com These models typically employ a range of descriptors, including:
Electronic descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's reactivity.
Topological descriptors: Which describe the connectivity and branching of the molecule.
Thermodynamic descriptors: Such as LogP (a measure of lipophilicity) and molar refractivity (MR), which relate to the compound's solubility and distribution characteristics.
A typical QSAR study on a series of pyridinone derivatives might yield a model represented by a multiple linear regression (MLR) equation. While a specific QSAR model for this compound is not publicly available, an illustrative example of a QSAR data table for a hypothetical series of pyridinone analogs is presented below.
| Compound | Biological Activity (IC50, µM) | LogP | Molar Refractivity (MR) | HOMO Energy (eV) |
| Analog 1 | 2.5 | 1.8 | 55.2 | -6.1 |
| Analog 2 | 5.1 | 2.2 | 60.5 | -6.3 |
| Analog 3 | 1.8 | 1.5 | 53.1 | -5.9 |
| Analog 4 | 8.7 | 2.8 | 65.8 | -6.5 |
This table is for illustrative purposes only and does not represent actual data for this compound.
The predictive power of such a model is rigorously validated using statistical methods like leave-one-out cross-validation (Q²) and external validation with a test set of compounds. chemrevlett.com A robust QSAR model can then guide the rational design of new derivatives of this compound with potentially enhanced activity.
In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicology)
The assessment of a drug candidate's ADMET properties is a critical step in the drug development pipeline. Poor ADMET properties are a major cause of late-stage drug failures. In silico ADMET prediction tools offer a rapid and cost-effective way to evaluate these properties early on. These computational models are built using large datasets of existing drugs and experimental data. plos.org
For a compound like this compound, a variety of ADMET parameters would be computationally predicted to gauge its drug-likeness. These predictions can include oral bioavailability, blood-brain barrier penetration, interaction with metabolic enzymes, and potential toxicities.
The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), is a crucial pharmacokinetic parameter. capes.gov.br Only the unbound fraction of the drug is free to distribute into tissues and interact with its therapeutic target. capes.gov.br High plasma protein binding can affect a drug's efficacy and clearance.
In silico models for predicting plasma protein binding often use descriptors like LogP or LogD (the distribution coefficient at a specific pH), as lipophilicity is a key factor in protein binding. nih.gov These models can range from simple linear equations to more complex machine learning algorithms. nih.gov
While specific predictive data for this compound is not available, the following table illustrates the type of data that would be generated in such a study for a series of related compounds.
| Compound | LogP | Predicted Plasma Protein Binding (%) | Predicted Unbound Fraction (fu) |
| Analog A | 1.5 | 65 | 0.35 |
| Analog B | 2.1 | 80 | 0.20 |
| Analog C | 2.7 | 92 | 0.08 |
| Analog D | 1.2 | 58 | 0.42 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Metabolic stability is a measure of how susceptible a compound is to being broken down by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver. nih.gov A compound that is metabolized too quickly will have a short half-life and may not maintain therapeutic concentrations in the body.
Computational tools can predict the sites on a molecule that are most likely to undergo metabolism (metabolic "hotspots"). nih.gov These predictions are based on models of the active sites of CYP enzymes and the reactivity of different functional groups. For pyridinone-containing structures, common metabolic pathways can include oxidation of the pyridine ring or modifications to its substituents. nih.gov
An in silico metabolic stability assessment for this compound would identify potential sites of metabolism and predict its likely intrinsic clearance. This information is invaluable for guiding chemical modifications to improve metabolic stability. An illustrative data table for metabolic stability assessment is provided below.
| Compound | Predicted Major Metabolizing CYP Isoform | Predicted Intrinsic Clearance (µL/min/mg protein) | Predicted Metabolic Hotspot |
| Analog X | CYP3A4 | 45 | Oxidation of the methyl group |
| Analog Y | CYP2D6 | 120 | Hydroxylation of the pyridine ring |
| Analog Z | CYP3A4 | 25 | N-dealkylation |
| Analog W | CYP2C9 | 80 | Aromatic hydroxylation |
This table is for illustrative purposes only and does not represent actual data for this compound.
By leveraging these computational and theoretical approaches, researchers can gain significant insights into the potential of this compound as a therapeutic agent and rationally design improved analogs with optimized properties.
Spectroscopic and Advanced Structural Characterization Methods for 3 Amino 5 Methylpyridin 2 1h One and Its Synthetic Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 3-Amino-5-methylpyridin-2(1H)-one in solution. A suite of one-dimensional (1D) and two-dimensional (2D) experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming the compound's constitution.
The 1D NMR spectra provide the initial and most fundamental structural information.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. This includes signals for the two aromatic protons on the pyridinone ring, the protons of the C5-methyl group, the N1-H proton of the lactam, and the protons of the C3-amino group. The chemical shifts (δ) of the ring protons are influenced by the electronic effects of the amino, methyl, and carbonyl groups. The methyl group protons would appear as a singlet in the aliphatic region, while the amine (NH₂) and amide (NH) protons would appear as broader signals whose chemical shifts can be dependent on solvent and concentration.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, six distinct signals are expected: five for the pyridinone ring carbons and one for the methyl carbon. The C2 carbon, being part of a carbonyl group, would resonate at a significantly downfield chemical shift.
Attached Proton Test (APT): An APT experiment or a Distortionless Enhancement by Polarization Transfer (DEPT) experiment helps in differentiating between carbon types (C, CH, CH₂, CH₃). For this compound, an APT spectrum would show the methyl (CH₃) and methine (CH) carbons as positive signals, while quaternary carbons (C) and the carbonyl carbon would be absent in a DEPT-135 spectrum but present in a standard ¹³C spectrum. This technique is crucial for confirming the assignment of the quaternary carbons at positions 3 and 5 of the ring.
Table 1: Expected ¹H and ¹³C NMR Signals for this compound
| Atom | Signal Type | Expected Chemical Shift Range (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| CH ₃ | ¹H | 1.5 - 2.5 | Singlet | |
| NH ₂ | ¹H | 3.0 - 5.0 | Broad Singlet | Exchangeable with D₂O |
| Ring H 4 | ¹H | 6.0 - 7.5 | Singlet or narrow Doublet | |
| Ring H 6 | ¹H | 6.5 - 8.0 | Singlet or narrow Doublet | |
| NH | ¹H | 8.0 - 11.0 | Broad Singlet | Exchangeable with D₂O |
| C H₃ | ¹³C | 15 - 25 | CH₃ | |
| C 3 | ¹³C | 130 - 150 | C | |
| C 4 | ¹³C | 110 - 130 | CH | |
| C 5 | ¹³C | 115 - 135 | C | |
| C 6 | ¹³C | 120 - 140 | CH | |
| C 2 | ¹³C | 160 - 180 | C=O |
Note: Chemical shift ranges are estimates and can vary based on solvent and experimental conditions.
2D NMR experiments are essential for establishing the bonding framework by revealing through-bond correlations between nuclei. scribd.com
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other, typically over two to three bonds. sdsu.edu For this compound, COSY is expected to show a correlation between the ring protons H4 and H6 if a small ⁴J coupling exists, although this might be weak. The primary utility would be in distinguishing different spin systems in more complex synthetic intermediates.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons, correlating ¹H and ¹³C nuclei that are separated by one bond. sdsu.edu It allows for the unambiguous assignment of protonated carbons. For the target molecule, HSQC would show correlations between the methyl protons and the methyl carbon, the H4 proton and the C4 carbon, and the H6 proton and the C6 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful NMR experiments for structural elucidation, as it reveals long-range (typically 2-4 bond) correlations between protons and carbons. sdsu.edu This is critical for connecting different fragments of the molecule and assigning quaternary carbons. Key expected HMBC correlations for this compound would include:
Correlations from the methyl protons to carbons C4, C5, and C6, confirming the position of the methyl group.
Correlations from the H4 proton to carbons C2, C3, C5, and C6.
Correlations from the H6 proton to carbons C2, C4, and C5.
Correlations from the amide N-H proton to C2 and C6.
In modern structural analysis, computational methods are frequently used to predict NMR spectra, which can then be compared with experimental data to confirm or propose a structure. Using quantum chemical calculations, such as Density Functional Theory (DFT), it is possible to calculate the magnetic shielding tensors for each nucleus in a molecule. These values are then converted into chemical shifts.
The process typically involves:
Generating a 3D model of this compound.
Performing a geometry optimization using a suitable level of theory (e.g., B3LYP functional with a basis set like 6-31G(d)).
Calculating NMR shielding constants for the optimized geometry.
Converting the calculated shielding constants to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.
These predicted spectra serve as a valuable guide for assigning experimental spectra, especially for complex molecules or for distinguishing between possible isomers.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and confirming the elemental composition of this compound. The nominal molecular weight of this compound, with the chemical formula C₆H₈N₂O, is 124.14 g/mol chemscene.combiosynth.com. High-resolution mass spectrometry (HRMS) can provide a more precise mass measurement, allowing for the confirmation of the molecular formula.
The fragmentation of protonated α-amino acids commonly involves the loss of small neutral molecules like water (H₂O) and carbon monoxide (CO) unito.it. For a molecule like this compound, characteristic fragmentation pathways would likely involve:
Initial loss of the amino group (as NH₃) or the methyl group (as •CH₃).
Cleavage of the pyridinone ring structure.
Loss of a carbonyl group (as CO).
The analysis of these fragment ions in a tandem mass spectrometry (MS/MS) experiment helps to piece together the molecule's structure, confirming the connectivity of the amino group, methyl group, and the pyridinone core. The resulting mass spectrum, with its distinctive molecular ion peak and fragment ion peaks, serves as a molecular fingerprint for the compound nih.gov.
Table 1: Postulated Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Possible Neutral Loss | Postulated Structure of Fragment |
|---|---|---|
| [M+H]⁺ | N/A | Protonated parent molecule |
| [M-NH₃]⁺ | Ammonia (NH₃) | Loss of the amino group |
| [M-CO]⁺ | Carbon Monoxide (CO) | Loss of the carbonyl group from the ring |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features: the N-H bonds of the amino group, the C-H bonds of the methyl group and the aromatic ring, the C=O bond of the pyridinone ring, and the C=C and C-N bonds within the ring.
The identification of these bands is aided by correlation tables and comparison with the spectra of similar compounds, such as substituted pyridines and 2-pyridones cdnsciencepub.comup.ac.zaacs.orgcdnsciencepub.com. For instance, the IR spectra of aminopyridine derivatives typically show characteristic N-H stretching bands nih.gov. The carbonyl (C=O) stretching frequency in 2-pyridone is sensitive to hydrogen bonding and its environment (solid-state vs. solution) cdnsciencepub.com.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| Amino (N-H) | Bending (Scissoring) | 1590 - 1650 |
| Methyl/Aromatic (C-H) | Stretching | 2850 - 3100 |
| Carbonyl (C=O) | Stretching | 1640 - 1680 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-bonds and heteroatoms with non-bonding electrons, such as this compound, can absorb energy in the UV-Vis region, promoting electrons from a lower energy molecular orbital to a higher energy one uzh.ch. The pyridinone ring, being a conjugated system, is the primary chromophore responsible for UV absorption lumenlearning.com.
The expected electronic transitions for this compound are π → π* and n → π* transitions libretexts.orglibretexts.org.
π → π transitions:* These are typically high-energy transitions resulting in strong absorption bands and involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation in the pyridinone ring system leads to these absorptions utoronto.ca.
n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions generally result in weaker absorption bands at longer wavelengths compared to π → π* transitions uzh.chlibretexts.org.
The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic for a given compound in a specific solvent. The UV spectra of similar compounds, like enaminones, show absorption in the 292-315 nm range nih.gov. The exact λmax for this compound would be influenced by the amino and methyl substituents on the pyridinone ring and the solvent used for the measurement.
Table 3: Expected UV-Vis Spectroscopic Data for this compound
| Electronic Transition | Typical Wavelength Range (nm) | Relative Intensity |
|---|---|---|
| π → π* | 200 - 300 | Strong |
Future Directions and Research Perspectives on 3 Amino 5 Methylpyridin 2 1h One
Design and Synthesis of Next-Generation Analogues with Enhanced Specificity and Potency
The core structure of 3-Amino-5-methylpyridin-2(1H)-one provides a fertile ground for the design and synthesis of next-generation analogues with improved pharmacological properties. The primary amino group and the methyl group at the 3 and 5 positions, respectively, as well as the lactam functionality, offer multiple sites for chemical modification.
Future synthetic efforts will likely focus on creating libraries of derivatives with diverse substitutions on the pyridinone ring. For instance, N-acylation of the amino group or reactions with various aldehydes to form Schiff bases, followed by reduction, can yield a range of N-substituted derivatives. researchgate.net The synthesis of related compounds like 3-amino-5-bromo-6-methyl-4-phenylpyridin-2(1H)-one highlights the feasibility of introducing different substituents to modulate the electronic and steric properties of the molecule. researchgate.net
Structure-activity relationship (SAR) studies will be crucial in this endeavor. By systematically altering the substituents and evaluating the biological activity of the resulting analogues, researchers can identify key structural features that govern potency and selectivity for specific biological targets. For example, in other pyridinone series, the introduction of different aryl or heteroaryl moieties has been shown to significantly impact their inhibitory activity against various enzymes.
Computational modeling and in silico screening can further guide the rational design of these next-generation analogues. By predicting the binding interactions of virtual compounds with target proteins, researchers can prioritize the synthesis of molecules with the highest likelihood of success, thereby accelerating the drug discovery process.
Exploration of Novel Therapeutic Applications Beyond Current Indications
While the therapeutic potential of this compound itself is not yet fully established, the broader class of pyridinone derivatives has shown promise in a multitude of therapeutic areas. This suggests that this compound and its analogues could be investigated for a wide range of diseases.
Anticancer Activity: Pyridinone-containing molecules have demonstrated significant antiproliferative activity against various human tumor cell lines. bohrium.com Future research could explore the efficacy of this compound derivatives against different cancer types and elucidate their mechanisms of action, which may involve the inhibition of key signaling pathways or enzymes involved in cancer progression.
Antiviral and Antimicrobial Activity: The pyridinone scaffold is present in several antiviral and antimicrobial agents. frontiersin.org Given the urgent need for new treatments for infectious diseases, screening this compound analogues against a panel of viruses and bacteria could lead to the discovery of novel anti-infective agents. For example, derivatives of pyridin-2(1H)-one are being investigated as non-nucleoside reverse transcriptase inhibitors for the treatment of HIV. rsc.orgresearchgate.net
Anti-inflammatory and Neuroprotective Effects: Some pyridinone derivatives have exhibited anti-inflammatory and neuroprotective properties. Investigating the potential of this compound in models of inflammatory diseases and neurodegenerative disorders could open up new avenues for therapeutic intervention.
Development of this compound as Biochemical Probes
The inherent chemical properties of the this compound scaffold make it an attractive candidate for the development of biochemical probes. These tools are essential for studying complex biological processes at the molecular level.
Fluorescent Probes: The pyridinone ring can be incorporated into fluorescent molecules to create probes for detecting specific analytes or monitoring biological events. By attaching a fluorophore to the this compound core, it may be possible to develop sensors for ions, reactive oxygen species, or specific enzymes. The amino group provides a convenient handle for conjugation with various reporting moieties.
Affinity-Based Probes: By attaching a reactive group or a photoaffinity label to the this compound scaffold, researchers can create probes to identify the protein targets of this compound class. These probes can be used to covalently label interacting proteins, which can then be identified using proteomic techniques. This approach would be invaluable for elucidating the mechanism of action of any observed biological activity.
In-depth Investigations into Complex Biological Interactions and Signalling Pathways
A critical area for future research is to unravel the specific molecular targets and signaling pathways modulated by this compound and its derivatives. While the broader class of pyridinones is known to interact with a variety of biological macromolecules, the specific interactions of this particular compound are largely unknown.
Target Identification and Validation: A combination of experimental approaches, such as affinity chromatography, yeast two-hybrid screening, and computational target prediction, can be employed to identify the primary protein targets of this compound. Once potential targets are identified, further validation studies will be necessary to confirm the biological relevance of these interactions.
Pathway Analysis: Following target identification, it will be essential to investigate the downstream effects on cellular signaling pathways. Techniques such as Western blotting, reporter gene assays, and transcriptomic analysis can be used to map the signaling cascades that are perturbed by the compound. This will provide a deeper understanding of its mechanism of action and potential therapeutic and off-target effects.
Collaborative and Interdisciplinary Research Endeavors in the Field of Pyridinone Chemistry
The multifaceted nature of pyridinone chemistry necessitates a collaborative and interdisciplinary approach to fully realize its potential. Future progress in the field will depend on the synergy between different scientific disciplines.
Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic scientific discovery and the development of new medicines. Academic labs can focus on fundamental research, such as developing novel synthetic methodologies and elucidating mechanisms of action, while industry partners can provide the resources and expertise for drug development, including preclinical and clinical testing.
Integration of Chemistry, Biology, and Computational Science: A truly interdisciplinary approach that integrates synthetic chemistry, molecular and cell biology, pharmacology, and computational modeling will be essential. Chemists can design and synthesize novel compounds, biologists can evaluate their activity in relevant biological systems, and computational scientists can use modeling and data analysis to guide the research process. Such collaborations will be instrumental in accelerating the discovery and development of new therapeutic agents based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Amino-5-methylpyridin-2(1H)-one, and how can their efficiency be evaluated?
- Methodological Answer : Begin by exploring analogous pyridinone syntheses, such as nucleophilic substitution or cyclization reactions. For example, 5-fluorocytosine (a related pyrimidinone) is synthesized via fluorination of cytosine derivatives . Use SciFinder® to identify peer-reviewed protocols and compare yields, reaction times, and purification methods. Efficiency can be evaluated using metrics like atom economy, reaction scalability, and reproducibility across independent studies .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy for functional group identification (e.g., amine and methyl signals) with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography, as demonstrated for 4-amino-5-fluoropyrimidin-2(1H)-one, can resolve tautomeric ambiguities . Infrared (IR) spectroscopy is critical for detecting hydrogen-bonding patterns in the solid state .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer : Refer to safety data sheets (SDS) of structurally similar compounds (e.g., 2-aminopyrimidine or 5-bromo-3-hydroxy-1H-pyridin-2-one) for hazard guidance . Use PPE (gloves, lab coat, goggles), work in a fume hood, and implement spill containment measures. First-aid protocols should include immediate rinsing for eye/skin contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) between studies be resolved?
- Methodological Answer : Cross-validate results using multiple techniques (e.g., X-ray crystallography to confirm tautomeric forms ). Replicate experiments under standardized conditions (solvent, temperature) and compare with computational predictions (DFT calculations for NMR chemical shifts). Document solvent effects, as seen in 5-fluorocytosine studies, which influence tautomer prevalence .
Q. What experimental design principles apply to optimizing reaction conditions for this compound derivatives?
- Methodological Answer : Employ Design of Experiments (DOE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). For example, kinetic studies on pyridinone analogs have identified optimal pH ranges and reaction times . Use HPLC (as in pharmacopeial assays ) to monitor reaction progress and impurity profiles.
Q. How should discrepancies between theoretical (computational) and experimental data (e.g., stability or reactivity) be addressed?
- Methodological Answer : Reassess computational models (e.g., DFT or MD simulations) for accuracy in representing hydrogen bonding or solvation effects. Compare with empirical data from thermal analysis (TGA/DSC) or spectroscopic stability studies . Adjust theoretical parameters to account for crystal packing forces, as demonstrated in co-crystal analyses .
Q. What methodologies are recommended for assessing the environmental or biological toxicity of this compound?
- Methodological Answer : Follow OECD guidelines for in vitro assays (e.g., Ames test for mutagenicity). Use in silico tools (e.g., QSAR models) to predict toxicity endpoints based on structural analogs like 2-amino-3-chloro-5-(trifluoromethyl)pyridine . For environmental impact, conduct biodegradation studies under controlled aerobic/anaerobic conditions .
Q. How can the stability of this compound under varying storage conditions be systematically evaluated?
- Methodological Answer : Perform accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to detect degradation products . Monitor tautomeric stability via FTIR or solid-state NMR, referencing protocols for pyridinone hydrate systems .
Q. What strategies are effective in designing bioactivity studies for this compound?
- Methodological Answer : Use structure-activity relationship (SAR) models based on pyridinone pharmacophores (e.g., 5-fluorocytosine’s antifungal activity ). Implement dose-response assays with positive/negative controls and validate target engagement via crystallography or molecular docking studies .
Methodological Notes
- Data Validation : Always cross-reference findings with peer-reviewed studies on analogous compounds (e.g., fluorinated pyridinones ).
- Ethical Compliance : Adhere to institutional guidelines for chemical safety and data integrity, as emphasized in academic research frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
